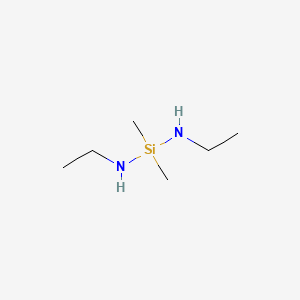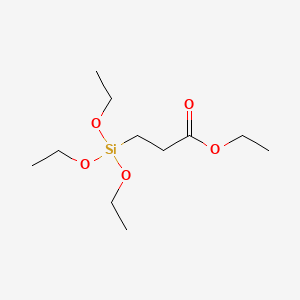
Benhepazone
説明
Molecular Structure Analysis
The molecular structure of a compound like Benhepazone can be analyzed using various techniques. These include mass spectrometry, which can provide information about the molecular weight and isotopic composition of the compound . Additionally, tools like “What is This?” (WIT) can be used for automated structure determination of small molecules .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the interactions between the compound and other substances. While specific chemical reactions involving Benhepazone are not detailed in the search results, general principles of chemical reactions can be applied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Benhepazone can be analyzed using various techniques. These include measuring physical properties such as color, density, hardness, and melting and boiling points , as well as chemical properties through techniques like volumetric analysis .科学的研究の応用
Fluorometric Measurement in Biological Samples
Benhepazone demonstrates distinct fluorescent properties, making it a useful compound for fluorometric measurements in biological research. Murata and Wada (1967) found that Benhepazone emits a fluorescence with a maximum at 410 mμ when activated at 395 mμ. This property allows for the quantitative extraction of Benhepazone into chloroform under alkaline conditions, facilitating its measurement in tissues, urine, and feces. The method, which includes extraction with chloroform followed by fluorescence intensity measurement, ensures that neither metabolic products of Benhepazone nor native substances in biological samples interfere with the determination (H. Murata & T. Wada, 1967).
Hepatocellular Carcinoma and Colon Cancer Research
Nonalcoholic Steatohepatitis (NASH) Treatment Research
In the field of nonalcoholic steatohepatitis research, compounds similar to Benhepazone have been evaluated. Aithal et al. (2008) conducted a randomized, placebo-controlled trial of pioglitazone, which, like Benhepazone, is involved in metabolic processes, in nondiabetic subjects with NASH. The study revealed significant improvements in metabolic and histologic parameters associated with liver injury and fibrosis (G. Aithal et al., 2008).
Neuropharmacology and Antiparkinson Research
Benhepazone's relatives, like Benapryzine, a new antiparkinson agent, have been studied for their effects on neurotransmitter uptake. Palfreyman et al. (1974) found that Benapryzine inhibits dopamine uptake into the rat corpus striatum, a key brain region involved in motor control, which is significant for Parkinson's disease research (M. Palfreyman et al., 1974).
Anticholinergic Drug Interaction Studies
Benhepazone's relevance is also found in studies on anticholinergic drugs like Benactyzine and Drofenine. Bodur et al. (2001) investigated their interactions with butyrylcholinesterase, an enzyme that hydrolyzes various esters, including those found in anticholinergic drugs. This research aids in understanding the metabolic pathways and potential interactions of drugs like Benhepazone (E. Bodur et al., 2001).
将来の方向性
The future directions of research on Benhepazone could involve further studies on its pharmacological effects, potential therapeutic uses, and safety profile. Additionally, new technologies and methodologies could be employed to gain deeper insights into the compound .
Relevant Papers Relevant papers on Benhepazone could provide more detailed information on its synthesis, properties, and potential applications. Tools like Connected Papers and literature mapping tools can be used to find and analyze relevant academic papers.
特性
IUPAC Name |
1-benzylcyclohepta[d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13-9-5-2-6-10-14(13)17(15)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDJZXFLQHLFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=CC3=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189834 | |
| Record name | Benhepazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benhepazone | |
CAS RN |
363-13-3 | |
| Record name | Benhepazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benhepazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENHEPAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB4EM8UXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















